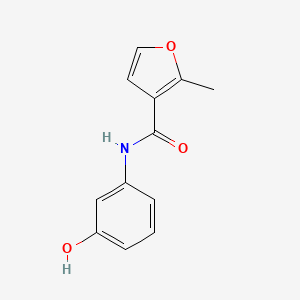

N-(3-hydroxyphenyl)-2-methylfuran-3-carboxamide

Description

Properties

IUPAC Name |

N-(3-hydroxyphenyl)-2-methylfuran-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO3/c1-8-11(5-6-16-8)12(15)13-9-3-2-4-10(14)7-9/h2-7,14H,1H3,(H,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYFXYSCKNZGIME-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CO1)C(=O)NC2=CC(=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90358108 | |

| Record name | N-(3-hydroxyphenyl)-2-methylfuran-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90358108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

423729-51-5 | |

| Record name | N-(3-hydroxyphenyl)-2-methylfuran-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90358108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Starting Materials

- 2-methylfuran-3-carboxylic acid or its activated derivatives (e.g., acid chlorides)

- 3-hydroxyaniline (3-aminophenol)

Activation of Carboxylic Acid

The carboxylic acid group of 2-methylfuran-3-carboxylic acid is typically activated to facilitate amide bond formation. Common activation methods include:

- Conversion to acid chloride using reagents such as thionyl chloride (SOCl2) or oxalyl chloride.

- Use of carbodiimide coupling agents such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

Amide Bond Formation

The activated carboxylic acid derivative is reacted with 3-hydroxyaniline under controlled conditions:

- Solvents: Dichloromethane (DCM), N,N-dimethylformamide (DMF), or other aprotic solvents.

- Catalysts/Additives: 4-(Dimethylamino)pyridine (DMAP) is often added as a nucleophilic catalyst to enhance the reaction rate.

- Temperature: Reactions are typically conducted at room temperature or slightly elevated temperatures (e.g., 25–60 °C).

- Reaction Time: Ranges from several hours to over 24 hours depending on conditions.

Purification

Post-reaction, the mixture is subjected to solvent evaporation and purification by column chromatography using eluents such as chloroform or chloroform/methanol mixtures to isolate the pure amide compound.

Representative Synthetic Procedure

| Step | Reagents and Conditions | Description |

|---|---|---|

| 1 | Dissolve 2-methylfuran-3-carboxylic acid (or acid chloride) in DCM | Preparation of activated acid derivative |

| 2 | Add 4-(dimethylamino)pyridine (DMAP) and stir at room temperature for 15 min | Catalytic activation |

| 3 | Add 3-hydroxyaniline and DMF, heat at 60 °C for 24–36 h | Amide bond formation |

| 4 | Evaporate solvents under reduced pressure | Concentration of reaction mixture |

| 5 | Purify residue by column chromatography (chloroform or chloroform/methanol) | Isolation of pure product |

Alternative Synthetic Approaches

While direct coupling of acid chlorides with amines is common, alternative methods include:

- Carbodiimide-mediated coupling: Using DCC or EDC in the presence of hydroxybenzotriazole (HOBt) to improve yields and reduce side reactions.

- Microwave-assisted synthesis: To accelerate reaction rates and improve efficiency.

- Enzymatic amidation: Though less common, enzymatic methods may offer regioselectivity and milder conditions.

Research Findings and Optimization

- The use of DMAP as a catalyst significantly improves the rate and yield of amide bond formation.

- Reaction temperature and time are critical parameters; prolonged heating at 60 °C for 24–36 hours ensures complete conversion.

- Purification by column chromatography using chloroform or chloroform/methanol mixtures yields the compound as a fine solid with high purity.

- The presence of the hydroxy group on the phenyl ring requires careful control of reaction conditions to avoid side reactions such as esterification or oxidation.

Summary Table of Preparation Parameters

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Starting materials | 2-methylfuran-3-carboxylic acid (or acid chloride), 3-hydroxyaniline | Purity affects yield |

| Activation method | Acid chloride formation or carbodiimide coupling (DCC, EDC) | Acid chloride preferred for direct amidation |

| Catalyst | 4-(Dimethylamino)pyridine (DMAP) | Enhances nucleophilicity |

| Solvent | Dichloromethane (DCM), N,N-dimethylformamide (DMF) | Aprotic solvents preferred |

| Temperature | Room temperature to 60 °C | Elevated temperature accelerates reaction |

| Reaction time | 15 min (activation) + 24–36 h (amidation) | Longer times improve yield |

| Purification | Column chromatography (chloroform or chloroform/methanol) | Ensures high purity |

Scientific Research Applications

N-(3-Hydroxyphenyl)-2-methylfuran-3-carboxamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its structural similarity to bioactive compounds.

Industry: Utilized in the development of new materials with specific properties, such as polymers and resins.

Mechanism of Action

The mechanism of action of N-(3-hydroxyphenyl)-2-methylfuran-3-carboxamide involves its interaction with specific molecular targets. The hydroxyphenyl group can participate in hydrogen bonding and π-π interactions, while the carboxamide group can form hydrogen bonds with biological macromolecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues

N-(3-Hydroxyphenyl)furan-2-carboxamide (CAS 55679-22-6)

- Structure : Differs in the position of the carboxamide group (furan-2-carboxamide vs. 2-methylfuran-3-carboxamide).

- Molecular Weight : 203.19 g/mol (vs. 217.19 g/mol for the target compound).

- However, the lack of substitution may decrease metabolic stability .

Spirothiazolidinone Derivatives ()

Compounds 2d, 2e, 2f, and 3a share the 2-methylfuran-3-carboxamide backbone but incorporate spirothiazolidinone moieties with varying substituents (e.g., propyl, tert-butyl, phenyl):

- Example : 2d (N-(3-oxo-8-propyl-1-thia-4-azaspiro[4.5]decan-4-yl)-2-methylfuran-3-carboxamide) has a melting point of 205–207°C and demonstrated anti-influenza virus activity.

- Impact of Substituents : Bulky groups like tert-butyl (in 2e ) or aromatic rings (in 2f ) may enhance target affinity but reduce solubility .

N-(Benzoylphenyl)-5-(3-Hydroxyphenyl)-2-Furamides ()

Physicochemical Properties

Notes:

- The methyl group in the target compound increases molecular weight by 14 g/mol compared to its non-methylated analog (CAS 55679-22-6).

- Higher melting points in spirothiazolidinone derivatives (e.g., 2d) suggest enhanced crystallinity due to rigid heterocyclic systems .

Pharmacological Activities

Anti-Influenza Activity

- Spirothiazolidinone Derivatives (): Compounds 2d–2f and 3a showed moderate to strong anti-influenza activity, likely due to the 2-methylfuran-3-carboxamide backbone interacting with viral entry or replication machinery. The tert-butyl group in 2e improved activity compared to phenyl in 2f, suggesting steric optimization is critical .

Anti-Hyperlipidemic Activity

- N-(Benzoylphenyl)-5-(3-Hydroxyphenyl)-2-Furamides () : Compound 3a reduced cholesterol levels in preclinical models, attributed to the benzoylphenyl group enhancing lipid metabolism modulation .

Antibacterial and Anti-HIV Activity

Key Findings and Implications

Backbone Flexibility : The 2-methylfuran-3-carboxamide core is a promising pharmacophore for antiviral and metabolic applications, but substituents on the amide nitrogen dictate target specificity.

Steric and Solubility Trade-offs : Bulky groups (e.g., tert-butyl in 2e ) enhance target affinity but may reduce solubility, necessitating formulation optimization.

Hydrogen Bonding Potential: The 3-hydroxyphenyl group’s hydroxyl moiety likely contributes to hydrogen bonding with biological targets, as seen in anti-HIV imidazole derivatives .

Biological Activity

N-(3-hydroxyphenyl)-2-methylfuran-3-carboxamide, also known by its CAS number 423729-51-5, is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

The synthesis of this compound typically involves several key steps:

- Formation of the Furan Ring : The furan ring is synthesized through cyclization reactions under acidic or basic conditions.

- Introduction of the Carboxamide Group : This is achieved by reacting the furan derivative with an amine in the presence of coupling agents like dicyclohexylcarbodiimide (DCC).

- Attachment of the Hydroxyphenyl Group : The hydroxyphenyl group is introduced via Suzuki-Miyaura coupling, which employs a palladium catalyst.

This compound exhibits unique properties due to its structural components, which include a furan ring and a hydroxyphenyl moiety that can engage in hydrogen bonding and π-π interactions with biological macromolecules .

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells:

- Antimicrobial Activity : The compound has shown selective antibacterial properties against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis, with minimum inhibitory concentrations (MIC) reported as low as 8 μM .

- Anticancer Activity : Preliminary studies indicate that this compound may possess antiproliferative effects against cancer cell lines. For instance, derivatives similar to this compound have exhibited IC50 values ranging from 1.2 to 5.3 μM against various cancer cell lines .

Table 1: Summary of Biological Activities

4. Case Studies and Research Findings

Recent studies have highlighted the potential applications of this compound in various fields:

- Antioxidant Studies : Compounds similar to this compound have demonstrated significant antioxidant capacity in vitro, which may contribute to their anticancer properties by reducing oxidative stress in tumor cells .

- Anticancer Mechanisms : Research indicates that the compound may induce apoptosis in cancer cells through modulation of specific signaling pathways, although detailed mechanistic studies are still required to fully elucidate these effects .

5. Conclusion

This compound represents a promising candidate for further research due to its diverse biological activities, particularly its antimicrobial and anticancer properties. Ongoing studies are essential to explore its full therapeutic potential and the underlying mechanisms driving its biological effects.

Future research should focus on optimizing synthetic routes for higher yields and purity, as well as conducting comprehensive in vivo studies to assess the efficacy and safety profiles of this compound.

Q & A

Q. What are the optimal synthetic routes for N-(3-hydroxyphenyl)-2-methylfuran-3-carboxamide, and how can yield be maximized?

Methodological Answer : The compound is typically synthesized via a multi-step process involving (i) preparation of 2-methylfuran-3-carboxylic acid derivatives and (ii) coupling with 3-hydroxyaniline. For example, a two-step procedure from methyl 5-(3-hydroxyphenyl)furan-2-carboxylate (precursor) via aminolysis with substituted aminobenzophenones can yield analogs with >70% efficiency . Key optimizations include:

- Catalyst selection : Use of DCC (dicyclohexylcarbodiimide) or HATU for carboxamide bond formation.

- Solvent system : Polar aprotic solvents (e.g., DMF) under inert atmosphere to prevent oxidation of the phenolic group.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization in ethanol.

Q. How can researchers verify the structural integrity of synthesized this compound?

Methodological Answer : A combination of spectroscopic and chromatographic techniques is critical:

- NMR : NMR should show characteristic signals:

- Aromatic protons (δ 6.8–7.5 ppm for hydroxyphenyl and furan rings).

- Methyl group resonance (δ 2.3–2.5 ppm for furan-CH).

- HPLC-MS : Purity ≥95% (C18 column, acetonitrile/water + 0.1% formic acid mobile phase) with m/z matching the molecular ion ([M+H] = 246.1) .

- FT-IR : Confirm carboxamide C=O stretch (~1650 cm) and O-H stretch (~3400 cm).

Advanced Research Questions

Q. What strategies resolve contradictions in reported bioactivity data for this compound?

Methodological Answer : Discrepancies in bioactivity (e.g., inconsistent IC values) may arise from:

- Purity variability : Validate purity via HPLC and adjust assays accordingly (e.g., use only batches with ≥98% purity) .

- Assay conditions : Standardize protocols (e.g., cell line passage number, serum concentration) to minimize variability.

- Metabolic interference : Use liver microsomal stability assays (e.g., rat S9 fraction) to assess compound stability under experimental conditions .

Q. How can computational modeling predict the interaction of this compound with biological targets?

Methodological Answer :

- Docking studies : Use AutoDock Vina or Schrödinger Suite to model binding to targets (e.g., BCRP/ABCG2 transporter). Focus on hydrogen bonding between the hydroxyphenyl group and Asp388/Arg482 residues .

- MD simulations : Run 100-ns molecular dynamics simulations (GROMACS) to assess binding stability.

- QSAR analysis : Correlate substituent effects (e.g., methyl vs. trifluoromethyl groups) with activity using datasets from analogs like N-(3,3-dimethylbutan-2-yl)-2-methylfuran-3-carboxamide .

Q. What experimental designs are recommended for studying structure-activity relationships (SAR) of this compound?

Methodological Answer : A systematic SAR approach includes:

- Scaffold diversification : Synthesize analogs with modifications to the furan (e.g., 2,5-dimethylfuran) or hydroxyphenyl (e.g., 3-fluoro substitution) moieties .

- Bioactivity assays : Test against a panel of targets (e.g., kinases, transporters) using dose-response curves (10 nM–100 μM range).

- Data normalization : Use Z-score transformation to compare activity across assays.

Data Contradiction Analysis

Q. How should researchers address conflicting solubility data in different solvent systems?

Methodological Answer : Reported solubility variations (e.g., DMSO vs. aqueous buffers) can be resolved by:

- Standardized protocols : Use the shake-flask method (25°C, 24 h equilibration) with UV-Vis quantification (λ = 254 nm).

- Co-solvent systems : Test PEG-400/water mixtures for improved solubility in in vivo studies.

- pH adjustment : Evaluate solubility at physiologically relevant pH (e.g., 7.4) using phosphate buffer .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.